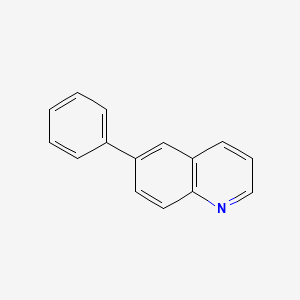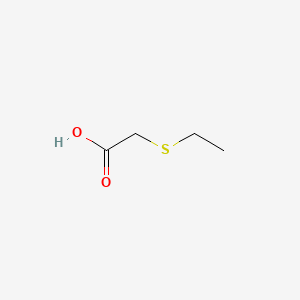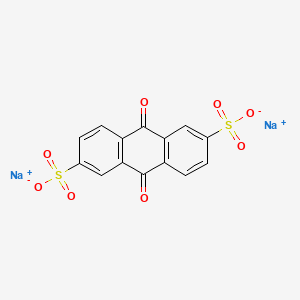
p-Anisic anhydride
Descripción general
Descripción
P-Anisic anhydride is a chemical compound derived from p-Anisic acid . It is also known by other names such as 4-Methoxybenzoic anhydride, 4-Anisic anhydride, and Benzoic acid, 4-methoxy-, anhydride .
Synthesis Analysis
The synthesis of anhydrides involves the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a weak Lewis acid such as magnesium chloride . The mechanism involves a double addition of the acid to the dicarbonate, affording a carboxylic anhydride and CO2 . Another method involves the use of palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization .Molecular Structure Analysis
The molecular formula of p-Anisic anhydride is C16H14O5 . Its molecular weight is 286.279 Da and its monoisotopic mass is 286.084137 Da . The structure of p-Anisic anhydride is also available as a 2D Mol file .Physical And Chemical Properties Analysis
P-Anisic anhydride is a colorless liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 453.5±30.0 °C at 760 mmHg, and a flash point of 202.3±24.6 °C . It has a molar refractivity of 76.3±0.3 cm3 and a polar surface area of 62 Å2 .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
Field
Application
4-Methoxybenzoic anhydride is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle steps of a reaction between two chemicals. It’s often used to create the final product in a multi-step synthesis.
Methods of Application
The specific methods of application can vary widely depending on the final pharmaceutical product being synthesized. Generally, 4-Methoxybenzoic anhydride would be reacted with other chemicals under controlled conditions to produce the desired pharmaceutical compound.
Results or Outcomes
The outcomes of using 4-Methoxybenzoic anhydride as a pharmaceutical intermediate would depend on the specific pharmaceutical compound being synthesized. The effectiveness of the final product would be determined through clinical trials and other testing procedures.
Electrochemical Studies
Field
Application
4-Methoxybenzoic acid, which can be derived from 4-Methoxybenzoic anhydride, has been used in electrochemical studies . Specifically, it has been used in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes .
Methods of Application
In these studies, 4-Methoxybenzoic acid is applied to gold electrodes and used to facilitate the oxidation and reduction of cytochrome c. This is done using a technique called cyclic voltammetry .
Results or Outcomes
The results of these studies provide valuable information about the electrochemical properties of cytochrome c, which is an important protein in many biological processes. The specific results would depend on the parameters of the study, including the composition of the self-assembled monolayer and the conditions under which the experiment is conducted .
Safety And Hazards
Direcciones Futuras
The future directions of research involving p-Anisic anhydride could involve the development of more efficient synthesis methods and the exploration of its potential applications in various fields. For instance, phosphate esters and anhydrides are essential in biology, and the development of synthetic phosphorylation chemistry could have a significant impact on the biological sciences .
Propiedades
IUPAC Name |
(4-methoxybenzoyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHIBLUWGDWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229637 | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisic anhydride | |
CAS RN |
794-94-5 | |
| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















